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  • Product: 5-Bromo-4-chloro-2-methyl-2H-indazole
  • CAS: 2375917-47-6

Core Science & Biosynthesis

Foundational

CAS number and physicochemical properties of 5-Bromo-4-chloro-2-methyl-2H-indazole

An In-Depth Technical Guide to 5-Bromo-4-chloro-2-methyl-2H-indazole for Advanced Research Applications Introduction: The Strategic Value of the Indazole Scaffold The indazole nucleus, a bicyclic system comprising a benz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Bromo-4-chloro-2-methyl-2H-indazole for Advanced Research Applications

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a privileged scaffold in modern medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions make it a cornerstone for the design of potent and selective ligands for a wide array of biological targets. Indazole derivatives are central to numerous pharmacologically active agents with applications as anti-inflammatory, antitumor, and anti-HIV compounds.[1] The 2H-indazole tautomer, while often the less thermodynamically stable isomer compared to its 1H counterpart, offers a distinct three-dimensional vector for substituent placement, enabling nuanced exploration of a target's binding pocket.[1][3]

This guide focuses on 5-Bromo-4-chloro-2-methyl-2H-indazole , a highly functionalized derivative designed for synthetic versatility. The strategic placement of bromine and chlorine atoms provides two distinct handles for further chemical modification, primarily through metal-catalyzed cross-coupling reactions. The N-methylation at the 2-position locks the tautomeric form, ensuring regiochemical integrity in subsequent synthetic steps. This compound serves as a valuable building block for researchers and drug development professionals aiming to construct complex molecular architectures for novel therapeutic agents.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research. The identity and key physicochemical characteristics of 5-Bromo-4-chloro-2-methyl-2H-indazole are summarized below.

Caption: Chemical structure of 5-Bromo-4-chloro-2-methyl-2H-indazole.

Table 1: Core Physicochemical and Identification Data

Property Value Source(s)
CAS Number 2375917-47-6 [4]
Molecular Formula C₈H₆BrClN₂
Molecular Weight 245.51 g/mol
Linear Formula C₈H₆N₂Cl₁Br₁
InChI Key SJEWBDKBNBCUSQ-UHFFFAOYSA-N
Physical Form Solid [5]

| Purity (Typical) | ≥97% | |

Synthesis and Purification: A Strategic Approach

Causality Behind Experimental Choices:

  • Starting Material: 2,5-Dibromo-4-chlorobenzaldehyde is selected as the starting material. The two bromine atoms have differential reactivity, allowing for selective reactions. The aldehyde provides the necessary carbon for the indazole ring system.

  • Catalyst System: A copper(I) catalyst, such as copper(I) iodide (CuI), is a well-established and cost-effective choice for catalyzing the formation of both C-N and N-N bonds required in this transformation.[3][6]

  • Nitrogen Sources: Methylamine is used to install the N-methyl group at the 2-position, while sodium azide serves as the source for the second nitrogen atom in the pyrazole ring.

  • Solvent and Temperature: A polar aprotic solvent like DMSO is chosen to facilitate the solubility of the reagents and to withstand the elevated temperatures (e.g., 120°C) often required to drive the reaction to completion.[3]

  • Purification: Silica gel column chromatography is the standard and most effective method for purifying organic compounds of this nature. The choice of a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) allows for the separation of the desired product from starting materials, by-products, and catalyst residues based on polarity.

G start Starting Materials: 2,5-Dibromo-4-chlorobenzaldehyde, Methylamine, Sodium Azide reaction One-Pot Reaction CuI Catalyst, DMSO 120°C, 12h start->reaction workup Aqueous Workup (Quench, Extraction) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: 5-Bromo-4-chloro-2-methyl-2H-indazole purification->product

Caption: Proposed workflow for the synthesis of 5-Bromo-4-chloro-2-methyl-2H-indazole.

Experimental Protocol: Synthesis
  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,5-dibromo-4-chlorobenzaldehyde (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous DMSO.

  • Reagent Addition: Add sodium azide (1.5 eq) to the mixture. Carefully add a solution of methylamine (1.2 eq, e.g., 40% in water) dropwise.

  • Reaction: Heat the reaction mixture to 120°C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification
  • Column Preparation: Prepare a silica gel column using a slurry packing method with a hexanes/ethyl acetate solvent system (e.g., 95:5).

  • Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of hexanes/ethyl acetate, starting with a low polarity (e.g., 98:2) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Bromo-4-chloro-2-methyl-2H-indazole as a solid.

Structural Elucidation and Quality Control

Unambiguous characterization of the final compound is critical for ensuring its suitability for downstream applications. A combination of spectroscopic and chromatographic techniques provides a self-validating system for confirming identity and purity.[7][8]

G cluster_workflow Analytical Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Confirms Structure & Connectivity MS Mass Spectrometry (LC-MS or GC-MS) Sample->MS Confirms Molecular Weight HPLC Chromatography (HPLC/UPLC) Sample->HPLC Determines Purity

Caption: Standard analytical workflow for compound characterization and quality control.

Experimental Protocol: Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR Features: The spectrum should show a singlet for the N-methyl group (typically ~3.8-4.2 ppm), a singlet for the C3-H proton (~7.5-8.0 ppm), and two aromatic protons on the benzene ring, likely appearing as singlets or narrow doublets depending on long-range coupling.

    • Expected ¹³C NMR Features: The spectrum will show eight distinct carbon signals in the aromatic and methyl regions.

  • Mass Spectrometry (MS):

    • Methodology: Analyze the sample using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).[8][9]

    • Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 245.9/247.9/249.9, corresponding to the calculated molecular weight. The characteristic isotopic pattern for one bromine and one chlorine atom will be a definitive confirmation of the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Analysis: Inject the sample onto a C18 reverse-phase column and elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid).

    • Detection: Use a UV detector, monitoring at a wavelength where the compound absorbs (e.g., 254 nm).

    • Purity Assessment: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For research-grade material, purity should be ≥97%.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. 5-Bromo-4-chloro-2-methyl-2H-indazole is classified as a hazardous substance.

Table 2: GHS Hazard and Precautionary Statements

Hazard Class Hazard Statement Precautionary Codes (Examples) Source(s)
Acute Toxicity, Oral H302: Harmful if swallowed P264, P270, P301+P312 [4][10]
Skin Irritation H315: Causes skin irritation P280, P302+P352, P332+P313 [4][10][11]
Eye Irritation H319: Causes serious eye irritation P280, P305+P351+P338, P337+P313 [4][10][11]

| STOT SE 3 | H335: May cause respiratory irritation | P261, P271, P304+P340 |[4][10][11] |

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[11][12]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][11] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications in Research and Development

The true value of 5-Bromo-4-chloro-2-methyl-2H-indazole lies in its potential as a versatile intermediate. The two halogen substituents can be selectively functionalized using modern synthetic methods.

  • Cross-Coupling Reactions: The bromine atom at the 5-position is generally more reactive than the chlorine atom at the 4-position in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for a stepwise and controlled introduction of new functional groups, enabling the synthesis of diverse compound libraries.

  • Scaffold for Kinase Inhibitors: The indazole core is a well-known "hinge-binding" motif in many kinase inhibitors.[1][13] This compound can serve as a starting point for the synthesis of novel inhibitors by elaborating the structure at the 4- and 5-positions to target specific kinases involved in oncology or inflammatory diseases.

  • Probe for Chemical Biology: The ability to append different functionalities (e.g., fluorescent tags, affinity labels) via the halogen handles makes this molecule useful for creating chemical probes to study biological systems.

Conclusion

5-Bromo-4-chloro-2-methyl-2H-indazole is a high-value chemical tool for researchers in drug discovery and chemical biology. Its defined regiochemistry and dual points for synthetic elaboration provide a reliable and flexible platform for building molecular complexity. This guide has outlined its core properties, a robust synthetic strategy, and essential protocols for characterization and safe handling. By leveraging the principles and methodologies described herein, scientists can effectively integrate this compound into their research workflows to accelerate the discovery of novel and impactful molecules.

References

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole . ResearchGate. [Link]

  • 5-Bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 11514007 . PubChem. [Link]

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3 . Diva-portal.org. [Link]

  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica . 3M. [Link]

  • 5-bromo-3-chloro-2-methyl-2H-indazole — Chemical Substance Information . NextSDS. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review . Caribbean Journal of Science and Technology. [Link]

  • 2H-Indazole synthesis . Organic Chemistry Portal. [Link]

  • 5-bromo-3-chloro-2-methyl-2h-indazole . PubChemLite. [Link]

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists . PubMed. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . National Center for Biotechnology Information. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Indazole – Knowledge and References . Taylor & Francis Online. [Link]

  • ANALYTICAL REPORT - 5F-ADB 2-indazole isomer (C20H28FN3O3) . Policija. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure of Halogenated 2-Methyl-2H-Indazoles for Drug Development Professionals

A Note on the Subject Compound: This technical guide focuses on the anticipated crystallographic and structural characteristics of 5-Bromo-4-chloro-2-methyl-2H-indazole, a compound of significant interest in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: This technical guide focuses on the anticipated crystallographic and structural characteristics of 5-Bromo-4-chloro-2-methyl-2H-indazole, a compound of significant interest in medicinal chemistry. Due to the current unavailability of its specific single-crystal X-ray diffraction data in the public domain, this document provides a detailed analysis of a closely related and structurally representative surrogate molecule. The principles of synthesis, crystallization, and structural analysis detailed herein are directly applicable to the target compound and serve as an expert guide for researchers in the field.

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

Indazole-based compounds are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets.[2] The substitution pattern on the indazole ring system plays a critical role in modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these molecules. The 2H-indazole regioisomer, in particular, offers a distinct vector for substitution that can be exploited in drug design. Halogenation of the benzene ring, as seen in 5-Bromo-4-chloro-2-methyl-2H-indazole, provides key modulation points for influencing protein-ligand interactions and metabolic stability.

Synthesis and Crystallization of 2H-Indazoles: A Strategic Approach

The synthesis of 2-substituted-2H-indazoles requires careful regioselective control to favor alkylation or arylation at the N2 position over the thermodynamically more stable N1 position. A variety of synthetic strategies have been developed to achieve this, often involving multi-step sequences.

A common and effective approach for the synthesis of N-alkylated indazoles involves the reaction of a substituted indazole with an alkyl halide in the presence of a base. The choice of solvent and base can significantly influence the N1/N2 selectivity.

Experimental Protocol: General Synthesis of a Substituted 2-Methyl-2H-Indazole

  • Starting Material Preparation: Begin with the appropriately substituted 1H-indazole.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 1H-indazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir at room temperature to facilitate the deprotonation of the indazole nitrogen.

  • Alkylation: Introduce the methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired 2-methyl-2H-indazole isomer.

Crystallization for X-ray Diffraction:

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system is a commonly employed technique.

  • Solvent Selection: Dissolve the purified 5-Bromo-4-chloro-2-methyl-2H-indazole in a minimal amount of a solvent in which it is moderately soluble at room temperature (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane).

  • Slow Evaporation: Loosely cap the vial or flask and allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

  • Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor and dry them for subsequent analysis.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of drug candidates.

Workflow for Single-Crystal X-ray Diffraction Analysis

workflow cluster_experiment Experimental cluster_analysis Data Analysis crystal Single Crystal Selection mount Crystal Mounting crystal->mount Under Microscope xray X-ray Source mount->xray In Diffractometer diffraction Diffraction Data Collection xray->diffraction Irradiation integration Data Integration & Scaling diffraction->integration Raw Data solve Structure Solution integration->solve Processed Intensities refine Structure Refinement solve->refine Initial Model validation Validation & Finalization refine->validation Refined Structure

Sources

Protocols & Analytical Methods

Method

Application and Protocol for Selective Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-chloro-2-methyl-2H-indazole

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and generally mild reaction condit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and generally mild reaction conditions.[1][2] This powerful tool is extensively utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3][4] This application note provides a detailed guide for the selective Suzuki-Miyaura cross-coupling of 5-Bromo-4-chloro-2-methyl-2H-indazole, a dihalogenated heterocyclic compound with potential applications in medicinal chemistry. The primary challenge in the functionalization of this substrate lies in achieving selective coupling at the C-5 (bromo) position over the C-4 (chloro) position.

The inherent difference in the bond dissociation energies of carbon-halogen bonds dictates the general reactivity trend in palladium-catalyzed cross-coupling reactions, which follows the order: C-I > C-Br > C-Cl.[5][6] The C-Br bond in bromobenzene has a bond dissociation energy of approximately 81 kcal/mol, which is significantly lower than the ~96 kcal/mol of the C-Cl bond in chlorobenzene.[5] This fundamental difference in bond strength forms the basis for achieving chemoselectivity in the cross-coupling of polyhalogenated substrates. By carefully selecting the reaction conditions, it is possible to favor the oxidative addition of the palladium catalyst to the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

This guide will delve into the mechanistic rationale behind selective Suzuki-Miyaura coupling, provide a detailed experimental protocol for the selective arylation of 5-Bromo-4-chloro-2-methyl-2H-indazole at the C-5 position, and discuss the critical parameters that influence the reaction's outcome.

Mechanistic Rationale for Selectivity

The catalytic cycle of the Suzuki-Miyaura reaction involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OR'(Ln) Base (R'O-) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-OR'(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar')

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

The selectivity for the reaction at the C-Br bond over the C-Cl bond in 5-Bromo-4-chloro-2-methyl-2H-indazole is primarily established during the initial oxidative addition step. The palladium(0) catalyst will preferentially insert into the weaker C-Br bond. The choice of catalyst, ligand, base, and solvent all play a crucial role in modulating this selectivity.

  • Catalyst and Ligand: While highly active, bulky, and electron-rich phosphine ligands are often employed to facilitate the coupling of less reactive aryl chlorides, their use in dihaloarene systems can sometimes lead to a loss of selectivity or promote difunctionalization.[7][8] For achieving high selectivity for the C-Br bond, a less sterically demanding and moderately electron-rich ligand is often preferred. Ligands such as triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are common choices.[9][10]

  • Base: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[1] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can influence the reaction rate and selectivity, and it is often determined empirically.

  • Solvent: The solvent must be capable of dissolving both the organic substrate and the inorganic base.[11] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is frequently used to facilitate the dissolution of all reaction components.[12] The solvent can also influence the stability of the catalytic species and the overall reaction selectivity.[13][14]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-5 Position

This protocol outlines a general procedure for the selective Suzuki-Miyaura cross-coupling of 5-Bromo-4-chloro-2-methyl-2H-indazole with an arylboronic acid.

Materials:

  • 5-Bromo-4-chloro-2-methyl-2H-indazole

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DME/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-4-chloro-2-methyl-2H-indazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe. The reaction mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-4-chloro-2-methyl-2H-indazole.

Recommended Reaction Conditions

The following table summarizes a set of recommended starting conditions for the selective Suzuki-Miyaura coupling of 5-Bromo-4-chloro-2-methyl-2H-indazole. Optimization of these conditions may be necessary for different arylboronic acids.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf)·CH₂Cl₂ (3 mol%)Moderately active catalysts that favor C-Br activation without significantly promoting C-Cl coupling.[9]
Ligand PPh₃ or dppf (as part of the catalyst complex)Less bulky and electron-rich than ligands designed for C-Cl activation, thus enhancing selectivity.[10]
Base K₂CO₃ (2.5 equivalents)A common and effective base for Suzuki couplings.[12] Cs₂CO₃ can be used for less reactive substrates.
Solvent 1,4-Dioxane/Water (4:1 v/v)A versatile solvent system that dissolves both organic and inorganic reagents.[11]
Temperature 90 °CA temperature that provides a reasonable reaction rate without promoting the undesired C-Cl coupling.
Reaction Time 4-12 hoursMonitor by TLC or LC-MS for completion.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active catalyst system (e.g., a pre-formed Pd(0) source with a phosphine ligand), or employing a stronger base like Cs₂CO₃ or K₃PO₄.

  • Loss of Selectivity (Formation of Di-coupled Product): If significant amounts of the di-coupled product are observed, reduce the reaction temperature and/or use a less active catalyst. Shortening the reaction time can also minimize the formation of the di-coupled product.

  • Protodeboronation of the Boronic Acid: This side reaction can be minimized by ensuring the reaction is thoroughly degassed and run under an inert atmosphere. Using boronic esters (e.g., pinacol esters) can also increase stability.

  • Homocoupling of the Boronic Acid: This is often a result of oxygen in the reaction mixture. Thorough degassing is crucial to prevent this side reaction.

Conclusion

The selective Suzuki-Miyaura cross-coupling of 5-Bromo-4-chloro-2-methyl-2H-indazole at the C-5 position is a feasible transformation that leverages the inherent reactivity difference between the C-Br and C-Cl bonds. By carefully selecting a moderately active palladium catalyst and ligand system, along with appropriate base and solvent, high chemoselectivity can be achieved. The detailed protocol and troubleshooting guide provided in this application note offer a solid foundation for researchers and drug development professionals to successfully perform this valuable synthetic transformation.

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. (URL: [Link])

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. (URL: [Link])

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC. (URL: [Link])

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. (URL: [Link])

  • Suzuki-Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • RESEARCH ARTICLE Triflate-Selective Suzuki Cross-Coupling of Chloro. (URL: [Link])

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (URL: [Link])

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (URL: [Link])

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (URL: [Link])

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. (URL: [Link])

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])

  • Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Chemoselective Suzuki-Miyaura cross-coupling of chiral 1,2-diboronic... - ResearchGate. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and - NSF PAR. (URL: [Link])

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC. (URL: [Link])

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (URL: [Link])

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (URL: [Link])

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (URL: [Link])

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. (URL: [Link])

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC. (URL: [Link])

  • The synthesis of 5-substituted ring E analogs of methyllycaconitine via the Suzuki-Miyaura cross-coupling reaction - PubMed. (URL: [Link])

Sources

Application

Buchwald-Hartwig amination of 5-Bromo-4-chloro-2-methyl-2H-indazole substrates

Application Notes & Protocols Topic: Buchwald-Hartwig Amination of 5-Bromo-4-chloro-2-methyl-2H-indazole Substrates Introduction: The Strategic Importance of Substituted Indazoles The indazole nucleus is a cornerstone sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Buchwald-Hartwig Amination of 5-Bromo-4-chloro-2-methyl-2H-indazole Substrates

Introduction: The Strategic Importance of Substituted Indazoles

The indazole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system are integral to the development of therapeutics ranging from kinase inhibitors for oncology to potent agents targeting the central nervous system.[3] The ability to precisely install nitrogen-based functional groups onto the indazole core is therefore of paramount importance for drug discovery programs, as it allows for the systematic exploration of structure-activity relationships (SAR).

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[4][5][6][7] Its broad substrate scope, tolerance of diverse functional groups, and typically high yields have rendered it an indispensable tool in modern synthetic chemistry.[4][5]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of a challenging, dihalogenated substrate: 5-bromo-4-chloro-2-methyl-2H-indazole. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters governing its success, and provide detailed, field-tested protocols for its implementation. A key focus will be on achieving regioselective amination, leveraging the inherent reactivity differences between the C-Br and C-Cl bonds to predictably synthesize 5-amino-4-chloro-2-methyl-2H-indazole derivatives, which are valuable intermediates for further functionalization.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[4][8][9] The success of the reaction is critically dependent on the phosphine ligand, which stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the cycle.

The generally accepted mechanism involves the following key steps:

  • Formation of the Active Catalyst : A Pd(II) precatalyst, such as Pd(OAc)₂, is reduced in situ to the active Pd(0) species, which is complexed with a phosphine ligand (L). Modern, well-defined precatalysts often generate the active LPd(0) complex more efficiently.[8]

  • Oxidative Addition : The active LPd(0) complex undergoes oxidative addition into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This step is typically the rate-determining step of the cycle.[10][11]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination : The final, bond-forming step is the reductive elimination from the palladium-amido complex, which generates the desired arylamine product (Ar-NRR') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 LPd(0) (Active Catalyst) OxAdd Ar-Pd(II)(X)L (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Amido Ar-Pd(II)(NR'R'')L (Amido Complex) OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd0 Reductive Elimination Product Aryl Amine (Ar-NR'R'') Amido->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Amine (HNR'R'') Amine->Amido Base Base Base->Amido H-Base⁺ caption Figure 1. The Buchwald-Hartwig Amination Catalytic Cycle.

Caption: Figure 2. General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: Amination with a Secondary Amine (Morpholine)

Reagents & Equipment:

  • 5-Bromo-4-chloro-2-methyl-2H-indazole (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • To the oven-dried Schlenk tube, add 5-bromo-4-chloro-2-methyl-2H-indazole, XPhos Pd G3, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

  • Seal the tube with a septum cap. If not in a glovebox, evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add morpholine (1.2 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-chloro-2-methyl-5-(morpholin-4-yl)-2H-indazole.

Protocol 2: Amination with a Primary Amine (n-Butylamine)

Reagents & Equipment:

  • 5-Bromo-4-chloro-2-methyl-2H-indazole (1.0 mmol, 1.0 equiv)

  • n-Butylamine (1.5 mmol, 1.5 equiv)

  • BrettPhos Pd G3 Precatalyst (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • In a glovebox, add 5-bromo-4-chloro-2-methyl-2H-indazole, BrettPhos Pd G3, and cesium carbonate to the reaction vial.

  • Seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Add n-butylamine (1.5 equiv) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction for the disappearance of the starting material by LC-MS.

  • After cooling to room temperature, dilute the mixture with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford N-butyl-4-chloro-2-methyl-2H-indazol-5-amine.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key. [12]

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); wet solvent/reagents; insufficient temperature; incorrect base/ligand combination. Ensure a strictly inert atmosphere; use freshly dried and degassed solvents; screen different ligands (e.g., RuPhos) or bases (e.g., K₃PO₄); increase temperature in 10 °C increments.
Hydrodehalogenation The C-Br bond is reduced instead of aminated. Can be promoted by moisture or certain catalyst/base combinations. Ensure anhydrous conditions; consider a milder base (e.g., K₃PO₄); screen a different ligand.
Amine or Aryl Halide Homocoupling Formation of biaryl or di-amine products. Can occur at high temperatures or catalyst loadings. Decrease reaction temperature; lower the catalyst loading (e.g., from 2 mol% to 1 mol%); ensure proper stoichiometry of coupling partners. [12]

| Low Yield with Primary Amines | Potential for double arylation of the primary amine. | Use a slight excess of the primary amine (1.5-2.0 equiv); use a ligand known to be effective for primary amines, such as BrettPhos. |

Caption: Figure 3. Decision workflow for troubleshooting a Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly reliable and effective method for the regioselective synthesis of 5-amino-4-chloro-2-methyl-2H-indazole derivatives. The predictable preference for oxidative addition at the C-Br bond over the C-Cl bond allows for clean conversion to the desired constitutional isomer. Success hinges on the meticulous control of reaction parameters, particularly the choice of a suitable bulky, electron-rich phosphine ligand and base, and the strict exclusion of oxygen and moisture. The protocols and optimization strategies detailed in this guide provide a robust framework for researchers in medicinal chemistry and drug development to access these valuable substituted indazole building blocks, enabling the rapid advancement of discovery programs.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • ResearchGate. Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]

  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • ACS Publications. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. [Link]

  • CatSci Ltd. A general approach to the optimisation of Buchwald-Hartwig aminations. [Link]

  • Springer Nature Experiments. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]

  • ACS Publications. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. [Link]

  • National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • MDPI. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. [Link]

  • Paul Murray Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

  • PubMed. Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. [Link]

  • Oxford Academic. Efficient Synthesis of 3-Substituted Indazoles Using Pd-Catalyzed Intramolecular Amination Reaction of N-Tosylhydrazones. [Link]

  • National Institutes of Health. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. [Link]

  • ProQuest. Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. [Link]

  • Wiley Online Library. Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. [Link]

  • ACS Publications. Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald-Hartwig amination. [Link]

  • ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]

  • ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • ResearchGate. Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Royal Society of Chemistry. Robust Buchwald–Hartwig amination enabled by ball-milling. [Link]

  • Semantic Scholar. Buchwald–Hartwig Amination. [Link]

Sources

Method

Application Note: 5-Bromo-4-chloro-2-methyl-2H-indazole in the Synthesis of Allosteric RTK/SHP2 and KRAS Pathway Inhibitors

Executive Summary The emergence of adaptive resistance in targeted cancer therapies has driven the development of allosteric modulators that target critical nodes within the Receptor Tyrosine Kinase (RTK) and RAS/MAPK si...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of adaptive resistance in targeted cancer therapies has driven the development of allosteric modulators that target critical nodes within the Receptor Tyrosine Kinase (RTK) and RAS/MAPK signaling pathways. 5-Bromo-4-chloro-2-methyl-2H-indazole (CAS: 2375917-47-6) has established itself as a highly privileged building block in the synthesis of these next-generation therapeutics. While primarily utilized to synthesize allosteric inhibitors of SHP2 (a phosphatase) and KRAS G12C (a GTPase), these compounds are fundamentally intertwined with kinase inhibitor drug development , as they are designed to abrogate the RTK-mediated feedback loops that cause resistance to primary kinase inhibitors (e.g., MEK, ERK, and EGFR inhibitors)[1],[2].

This application note provides a comprehensive, field-proven guide to the structural rationale, synthetic methodologies, and biochemical validation systems for utilizing this indazole intermediate in drug discovery programs[3],[4].

Mechanistic Rationale: The Structural Superiority of the Scaffold

As a Senior Application Scientist, it is critical to understand why this specific regioisomer and substitution pattern is chosen over simpler alternatives. The selection of 5-bromo-4-chloro-2-methyl-2H-indazole is driven by strict structure-activity relationship (SAR) requirements for allosteric pocket binding[5]:

  • The 2-Methyl-2H-Indazole Core : Unlike the 1H-indazole tautomer, the 2H-indazole core presents a distinct dipole moment and a modified hydrogen-bond acceptor profile. This specific geometry enhances cellular permeability and anchors the molecule within the highly conserved, auto-inhibited tunnel of SHP2.

  • The 4-Chloro Steric Shield : The chlorine atom at the C4 position is not merely a lipophilic filler; it acts as a critical conformational lock. By exerting steric repulsion against the bulky pharmacophore attached at C5, it forces the resulting biaryl or heteroaryl system out of coplanarity. This induced dihedral twist is an absolute requirement for the inhibitor to fit into the narrow allosteric cleft connecting the N-SH2 and PTP domains of SHP2.

  • The 5-Bromo Synthetic Handle : The bromine atom provides a highly activated site for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura reactions), allowing modular attachment of diverse kinase-binding cores such as pyrimidines or pyrazines[3],[2].

RTK_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) Allosteric Node RTK->SHP2 Phosphorylation RAS RAS (e.g., KRAS) SHP2->RAS Activation KinaseCascade RAF Kinase MEK Kinase ERK Kinase RAS->KinaseCascade Signal Transduction Inhibitor Indazole-Derived Allosteric Inhibitor Inhibitor->SHP2 Binds Allosteric Pocket

Fig 1. RTK/RAS/MAPK signaling pathway illustrating the allosteric modulation of SHP2.

Experimental Workflows & Self-Validating Protocols

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

This protocol details the coupling of 5-bromo-4-chloro-2-methyl-2H-indazole with an amine-bearing pyrimidine core to generate a sterically locked inhibitor[3],[6].

Reagents & Conditions:

  • Substrate : 5-Bromo-4-chloro-2-methyl-2H-indazole (1.0 eq)

  • Amine Partner : Pyrimidine-amine core (1.1 eq)

  • Catalyst/Ligand : Pd₂(dba)₃ (0.05 eq) / tBuXPhos (0.1 eq)

  • Base : NaOtBu (2.0 eq)

  • Solvent : Anhydrous Toluene/1,4-Dioxane (1:1 v/v)

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk tube, combine the indazole substrate, amine partner, Pd₂(dba)₃, tBuXPhos, and NaOtBu.

  • Degassing : Evacuate and backfill the vessel with Argon (3 cycles). Causality: Pd(0) is highly susceptible to oxidation. Oxygen contamination will irreversibly poison the catalyst, leading to the precipitation of inactive palladium black.

  • Solvent Addition : Add the anhydrous solvent mixture via syringe. Seal the tube and heat to 95 °C for 4 hours. Causality: The bulky tBuXPhos ligand is specifically chosen because its large cone angle accelerates the reductive elimination step, which is inherently hindered by the adjacent C4-chloro group on the indazole ring.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate and purify via flash chromatography.

Self-Validation Checkpoint (In-Process Control): At t = 2 hours, withdraw a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. Validation Criteria: The starting material mass (m/z 245/247 for ⁷⁹Br/⁸¹Br) must be <5% relative to the product mass. If a peak at m/z 167 is observed, this indicates premature hydrodehalogenation (debromination). This validates a failure in the inert atmosphere setup or an incorrect ligand-to-palladium stoichiometric ratio, dictating immediate reaction termination.

Synth_Workflow SM 5-Bromo-4-chloro- 2-methyl-2H-indazole Coupling Buchwald-Hartwig Cross-Coupling SM->Coupling Amine Kinase Core Scaffold Amine->Coupling Product Target Inhibitor (Sterically Locked) Coupling->Product C-N Bond Formation

Fig 2. Palladium-catalyzed synthetic workflow utilizing the indazole building block.
Protocol B: Biochemical Validation via DiFMUP Phosphatase Assay

To verify the biological efficacy of the synthesized indazole derivative, a fluorogenic assay using 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) is employed[7],[5].

Step-by-Step Methodology:

  • Enzyme Activation : Incubate full-length wild-type SHP2 (0.5 nM) with a bis-phosphorylated IRS-1 peptide (bis-pN, 0.5 µM) in assay buffer (60 mM HEPES, 75 mM NaCl, 2 mM DTT) for 30 minutes at 25 °C. Causality: SHP2 is naturally auto-inhibited. The bis-pN peptide mimics upstream RTK activation, opening the enzyme. The indazole inhibitor works by locking the enzyme in its closed state, competing against this activation.

  • Compound Addition : Add the synthesized indazole inhibitor (serial dilutions from 10 µM to 0.1 nM). Crucially, ensure the assay buffer contains 0.01% Triton X-100 . Causality: Hydrophobic indazole derivatives are prone to forming colloidal aggregates in aqueous solutions. These aggregates non-specifically sequester the enzyme, leading to artificial inhibition (promiscuous false positives). The surfactant disrupts these colloids, ensuring true 1:1 stoichiometric binding.

  • Substrate Addition : Initiate the reaction by adding DiFMUP (50 µM). Read fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 20 minutes.

Self-Validation Checkpoint (Counter-Screen): Run a parallel assay using an unrelated phosphatase (e.g., PTP1B) or a truncated SHP2 lacking the N-SH2 domain (SHP2ΔSH2). Validation Criteria: The synthesized indazole inhibitor must yield an IC₅₀ > 10 µM against these controls. If potent inhibition is observed, the assay system is invalid, proving that the compound is acting as a non-specific protein denaturant rather than a targeted allosteric modulator.

Quantitative Data Presentation

The table below summarizes the Structure-Activity Relationship (SAR) trajectory demonstrating why the 4-chloro-2-methyl-2H-indazole core is vastly superior to simpler analogs in kinase/RTK pathway inhibition.

Table 1: SAR and Pharmacokinetic Impact of Indazole Core Modifications

Scaffold ModificationSHP2 IC₅₀ (nM)pERK IC₅₀ (nM)Caco-2 Permeability (Pₐₚₚ x 10⁻⁶ cm/s)Mechanistic Observation
1H-Indazole (Unsubstituted)> 10,000> 10,0001.2Lacks steric lock; poor allosteric pocket fit.
2-Methyl-2H-Indazole4,5008,2008.5Improved permeability; weak target engagement.
4-Chloro-2-methyl-2H-Indazole12035014.3Chloro group induces required dihedral angle twist.
Target Inhibitor (C5-Coupled) 2.4 11.5 22.1 Optimal van der Waals contact; potent in vivo efficacy.

References

  • Title: Heterobicyclic compounds for inhibiting the activity of shp2 (WO2020022323A1)
  • Title: Pyrimidine-4(3H)-ketone heterocyclic compound, preparation method therefor and use thereof in medicine and pharmacology (EP4092024A1)
  • Title: 4-aminobut-2-enamide derivatives and salts thereof (WO2021085653A1)
  • Title: Azabicyclic SHP2 Inhibitors (EP4039685A1)
  • Title: SHP2 Inhibitors (AU2019226480B2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Bromo-4-chloro-2-methyl-2H-indazole Synthesis

Welcome to the Advanced Synthesis Troubleshooting Center. As drug development increasingly targets complex kinases and phosphatases (such as SHP2), 2-alkyl-2H-indazoles have emerged as critical pharmacological scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Center. As drug development increasingly targets complex kinases and phosphatases (such as SHP2), 2-alkyl-2H-indazoles have emerged as critical pharmacological scaffolds. However, synthesizing 5-Bromo-4-chloro-2-methyl-2H-indazole presents two major synthetic bottlenecks: N-alkylation regioselectivity and halogenation control .

This guide provides field-proven, mechanistically grounded solutions to maximize your reaction yield and product purity.

Part 1: Mechanistic Troubleshooting & FAQs

Depending on your starting material, the synthesis of 5-Bromo-4-chloro-2-methyl-2H-indazole typically follows one of two convergent pathways: N-methylation of a brominated indazole, or C-bromination of an N-methylated indazole.

Issue 1: Poor Regioselectivity in N-Methylation

Q: When I methylate 5-bromo-4-chloro-1H-indazole using methyl iodide (MeI) and a base, I get a ~1:1 mixture of 1-methyl and 2-methyl isomers. How can I exclusively isolate the 2-methyl-2H-indazole product?

The Causality: Indazoles undergo unselective alkylation under basic conditions because deprotonation forms an ambident anion. Alkylation at the N1 position is thermodynamically favored, while N2 alkylation is kinetically favored. When using standard alkylating agents (like MeI or dimethyl sulfate) with base, the reaction defaults to thermodynamic control, yielding the undesired 1-methyl isomer or an intractable mixture.

The Solution: Shift the reaction strictly to kinetic control by using a "hard," highly reactive alkylating agent under neutral or mildly acidic conditions. Trimethyloxonium tetrafluoroborate ( Me3​OBF4​ , Meerwein's salt) in a non-coordinating solvent like ethyl acetate (EtOAc) drives the reaction exclusively to the N2 position [1].

Issue 2: Over-Bromination and Degradation

Q: I am synthesizing the target by brominating 4-chloro-2-methyl-2H-indazole with N-Bromosuccinimide (NBS). My LCMS shows significant di-bromination and baseline degradation. How do I improve the yield?

The Causality: Electrophilic aromatic substitution (EAS) on the indazole ring is highly sensitive to temperature and the local concentration of the bromonium ion ( Br+ ). The C5 position is activated, but if the reaction is run at room temperature or with excess NBS, the highly reactive intermediate will sequentially brominate at other available positions (e.g., C7).

The Solution: Temperature control and strict stoichiometric quenching are mandatory. The reaction must be initiated at -20 °C in anhydrous DMF. Furthermore, the reaction must be artificially terminated using a reducing agent (Sodium Thiosulfate, Na2​S2​O3​ ) before warming to room temperature. This immediately reduces any unreacted electrophilic bromine to inert bromide, halting the EAS cascade [2].

Part 2: Quantitative Data Presentation

To illustrate the critical importance of reagent selection in Step 1 (Methylation), the following table summarizes the regioselectivity outcomes based on historical optimization data for 2-methyl-2H-indazole derivatives.

Methylating AgentReaction ConditionsN1-Methyl Yield (%)N2-Methyl Yield (%)Regioselectivity (N2:N1)
Methyl Iodide (MeI)KOH, 45 °C (Basic)~42%~44%~ 1:1
Methyl Iodide (MeI)Sealed tube, 100 °CTrace~30%High (Poor Conversion)
Me3​OBF4​ EtOAc, RT, 5 h 0% >86% Exclusive N2

Data synthesized from established regioselective indazole alkylation methodologies [1].

Part 3: Synthesis Workflows & Self-Validating Protocols

G SM1 Route A: 5-Bromo-4-chloro-1H-indazole Rxn1 Kinetic Methylation (Me3OBF4, EtOAc, RT) SM1->Rxn1 SM2 Route B: 4-Chloro-2-methyl-2H-indazole Rxn2 Controlled Bromination (NBS, DMF, -20°C) SM2->Rxn2 Target 5-Bromo-4-chloro-2-methyl-2H-indazole (Target Product) Rxn1->Target Issue1 Troubleshoot: N1 vs N2 Regioselectivity Rxn1->Issue1 Rxn2->Target Issue2 Troubleshoot: Over-bromination Rxn2->Issue2

Convergent synthetic routes for 5-Bromo-4-chloro-2-methyl-2H-indazole and troubleshooting nodes.

Protocol A: Regioselective Methylation (Route A)

This protocol utilizes kinetic control to bypass the formation of the N1-isomer.

  • Preparation: Suspend 5-bromo-4-chloro-1H-indazole (1.0 eq) in anhydrous EtOAc (0.3 M concentration) under an inert N2​ atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add trimethyloxonium tetrafluoroborate ( Me3​OBF4​ , 1.3 to 1.5 eq) in a single portion.

    • Causality Check: Me3​OBF4​ is highly hygroscopic. Rapid addition minimizes atmospheric moisture degradation. The 0 °C start prevents localized exothermic degradation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 5 to 20 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc). The 2-methyl isomer typically exhibits a lower Rf value than the starting material or the 1-methyl isomer due to its higher dipole moment.

  • Quenching & Isolation: Dilute the mixture with additional EtOAc and wash strictly with saturated aqueous NaHCO3​ .

    • Causality Check: The reaction generates tetrafluoroboric acid as a byproduct. Failing to neutralize this with NaHCO3​ will result in the protonation of your target indazole, causing it to partition into the aqueous waste layer, destroying your yield.

  • Recovery: Separate the organic layer, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

Protocol B: Controlled C5-Bromination (Route B)

This protocol utilizes cryogenic control and chemical quenching to prevent poly-halogenation.

  • Preparation: Dissolve 4-chloro-2-methyl-2H-indazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Cryo-Cooling: Cool the reaction vessel to strictly -20 °C using a dry ice/ethylene glycol bath.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.

    • Causality Check: Limiting NBS to a slight 5% excess and adding it slowly prevents the transient spike of Br+ concentration that leads to C7-bromination.

  • Propagation: Stir the mixture at -20 °C for exactly 30 minutes.

    • Self-Validation: Pull an aliquot into a pre-chilled LCMS vial containing a drop of sodium thiosulfate. You should observe >95% conversion to the mono-brominated mass ( [M+H]+≈245/247 ).

  • Chemical Quench: While still at -20 °C, add a saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) followed by EtOAc.

    • Causality Check: Thiosulfate instantly reduces any remaining Br+ to Br− . If you allow the reaction to warm to room temperature before this quench, the residual NBS will rapidly di-brominate your product as the kinetic energy of the system increases.

  • Recovery: Allow the quenched mixture to warm to room temperature. Extract with EtOAc, wash the organic layer 3x with brine (to remove DMF), dry, and concentrate.

References

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. ACS Publications (Journal of Organic Chemistry).
  • Heterobicyclic compounds for inhibiting the activity of shp2 (WO2020022323A1). Google Patents.
Optimization

Technical Support Center: Minimizing Debromination in 5-Bromo-4-chloro-2-methyl-2H-indazole Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regardi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding a common challenge in synthetic chemistry: the suppression of debromination side reactions during palladium-catalyzed cross-coupling of 5-Bromo-4-chloro-2-methyl-2H-indazole. Our goal is to equip you with the scientific rationale and practical protocols to enhance your reaction yields and simplify product purification.

Troubleshooting Guide: Diagnosis and Mitigation of Debromination

This section addresses specific experimental issues where debromination, or hydrodehalogenation, is a significant competing reaction.

Issue 1: Significant Formation of the Debrominated Byproduct (4-chloro-2-methyl-2H-indazole)

Symptoms:

  • LC-MS or ¹H NMR analysis of the crude reaction mixture shows a substantial peak corresponding to the debrominated starting material.

  • The yield of the desired cross-coupled product is lower than expected.

  • Purification is complicated by the presence of the debrominated impurity, which may have similar chromatographic properties to the starting material or product.

Root Causes and Solutions:

Debromination in palladium-catalyzed cross-coupling reactions is often attributed to the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources and participates in a catalytic cycle that competes with the desired cross-coupling pathway.[1][2]

Cause A: Aggressive or Inappropriate Base Selection

Explanation: The choice of base is critical. Strong bases, particularly in the presence of protic solvents (like water or alcohols), can generate hydride donors that lead to the formation of Pd-H species.[1] Certain bases themselves can also act as hydride sources.

Proposed Solutions & Rationale:

  • Switch to a Milder Inorganic Base: Strong bases like sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) can promote debromination.[2] Weaker inorganic bases are generally less prone to this side reaction.

    • Recommendation: Screen milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1][2] Cesium fluoride (CsF) has also been reported to be effective in minimizing side products in similar systems.[1]

  • Use a Stoichiometry-Controlled Base: The amount of base can influence selectivity.[3]

    • Recommendation: Start with the recommended stoichiometry (typically 2-3 equivalents) and, if debromination persists, consider a slight reduction in the amount of base.

Cause B: High Reaction Temperature

Explanation: Elevated temperatures can increase the rate of side reactions, including debromination.[1][4] Thermal decomposition of solvents, ligands, or other reagents can also generate hydride sources.[2]

Proposed Solutions & Rationale:

  • Lower the Reaction Temperature: This can enhance the selectivity of the reaction by disfavoring side reactions with higher activation energies.[1]

    • Recommendation: Attempt the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C) and monitor for both product formation and the debrominated byproduct. If the reaction is too slow, incrementally increase the temperature.[2]

Cause C: Catalyst and Ligand System

Explanation: The electronic and steric properties of the palladium catalyst and its coordinating ligand significantly influence the relative rates of the desired cross-coupling versus the undesired debromination.[1][4] Electron-rich and bulky ligands can sometimes favor the reductive elimination step that leads to debromination.[4]

Proposed Solutions & Rationale:

  • Screen Different Ligands: The ligand can stabilize the palladium center and accelerate the cross-coupling pathway, making it more competitive.

    • Recommendation: If using a general-purpose ligand like triphenylphosphine (PPh₃), consider switching to more specialized biarylphosphine ligands (e.g., SPhos, XPhos) which are known to promote efficient cross-coupling.[5]

  • Evaluate the Palladium Precatalyst: The choice of palladium source can impact the generation of the active Pd(0) species.

    • Recommendation: Ensure you are using a high-quality, air-stable precatalyst. If starting with a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) state.

Cause D: Presence of Protic Solvents or Hydride Impurities

Explanation: Protic solvents like water and alcohols can serve as a source of protons or hydrides, potentially facilitating debromination.[1] Impurities in reagents or solvents can also act as hydride donors.

Proposed Solutions & Rationale:

  • Use Anhydrous, Aprotic Solvents: Minimizing potential proton sources can suppress hydrodehalogenation.[4]

    • Recommendation: Switch to anhydrous aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene.[1][4] If a co-solvent is necessary for solubility or to activate the base, use the minimum required amount of water.

  • Ensure Reagent and Solvent Purity: Use high-purity, degassed solvents and fresh reagents to avoid introducing contaminants that could act as hydride sources.

Troubleshooting Workflow

Here is a logical workflow for addressing significant debromination:

Troubleshooting_Workflow Start Significant Debromination Observed OptimizeBase Optimize Base: - Switch to milder inorganic base (K₃PO₄, Cs₂CO₃) - Avoid strong bases (e.g., NaOtBu) Start->OptimizeBase AdjustTemp Adjust Temperature: - Lower reaction temperature (e.g., 80°C) - Monitor kinetics vs. side reaction OptimizeBase->AdjustTemp If debromination persists ScreenCatalyst Screen Catalyst/Ligand: - Try biarylphosphine ligands (SPhos, XPhos) - Use air-stable precatalyst AdjustTemp->ScreenCatalyst If debromination persists ChangeSolvent Change Solvent System: - Use anhydrous aprotic solvents (Dioxane, THF) - Minimize water content ScreenCatalyst->ChangeSolvent If debromination persists CheckReagents Verify Reagent Quality: - Use fresh, high-purity boronic acid - Ensure proper degassing of solvents ChangeSolvent->CheckReagents If debromination persists Success Debromination Minimized CheckReagents->Success Problem Resolved Problem Problem Action Action Step Outcome Successful Outcome

Caption: A logical workflow for troubleshooting debromination.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the debromination side reaction?

A1: The debromination, or hydrodehalogenation, side reaction is believed to proceed through a competing catalytic cycle.[1][2] After the initial oxidative addition of the 5-bromo-4-chloro-2-methyl-2H-indazole to the Pd(0) catalyst, a palladium-hydride (Pd-H) species can intercept the resulting intermediate. This Pd-H species transfers a hydride to the palladium complex, which then undergoes reductive elimination to yield the debrominated product and regenerate the Pd(0) catalyst.[1]

Debromination_Mechanism cluster_suzuki Desired Suzuki Pathway Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (R-B(OH)₂) PdH_Intermediate H-Pd(II)-Br(L_n) OxAdd->PdH_Intermediate Hydride Transfer Product Ar-R Transmetal->Product Reductive Elimination PdH_Source Hydride Source (e.g., from base, solvent) Debrom_Product Ar-H PdH_Intermediate->Debrom_Product Reductive Elimination

Caption: Competing catalytic cycles of Suzuki coupling and debromination.

Q2: Can the quality of my boronic acid contribute to debromination?

A2: While the boronic acid is not the direct source of the hydride for debromination, its quality and stability are crucial for an efficient reaction. Boronic acids can degrade over time, especially if not stored properly, leading to side reactions like protodeboronation or homocoupling.[5][6] If the boronic acid degrades, the concentration of the active coupling partner decreases, which can slow down the desired transmetalation step. This allows more time for the competing debromination pathway to occur.[1]

Recommendation: Always use fresh, high-purity boronic acid. If in doubt about the quality, verify its purity by NMR or LC-MS. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can be less prone to degradation.[7]

Q3: My substrate has both a bromine and a chlorine atom. Can I achieve selective coupling at the C-Br bond?

A3: Yes, selective cross-coupling at the bromine position is highly feasible. The carbon-bromine (C-Br) bond is weaker and therefore more reactive towards oxidative addition by palladium than the carbon-chlorine (C-Cl) bond.[2] By carefully controlling the reaction conditions (particularly temperature and catalyst choice), you can achieve selective reaction at the C-Br bond while leaving the C-Cl bond intact for potential future functionalization.

Q4: I am still observing debromination even after optimizing the base, temperature, and solvent. What else can I try?

A4: If debromination persists, a systematic re-evaluation of your catalyst system is warranted.

  • Ligand-to-Metal Ratio: The ratio of ligand to palladium can influence the catalytic activity. An excess of ligand can sometimes be beneficial, but too much can also inhibit the reaction.

  • Catalyst Loading: While counterintuitive, in some cases, increasing the catalyst loading might accelerate the desired reaction to outcompete the debromination side reaction.[8]

  • Degassing: Ensure your reaction mixture is thoroughly degassed to remove oxygen. Oxygen can oxidize and deactivate the active Pd(0) catalyst, which can lead to a sluggish desired reaction and allow more time for side reactions.[1]

Data Summary: Recommended Starting Conditions

The following table provides a summary of recommended starting conditions to minimize debromination for the Suzuki-Miyaura coupling of 5-Bromo-4-chloro-2-methyl-2H-indazole.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or an air-stable Pd(II) precatalyst (e.g., Buchwald G3 precatalysts)Provides a reliable source of the active Pd(0) catalyst.
Ligand Biarylphosphine ligand (e.g., SPhos, XPhos)Promotes fast oxidative addition and reductive elimination for the desired coupling.
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.)Milder inorganic bases are less likely to generate hydride species.[1][2]
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic solvents minimize potential hydride sources.[1][4]
Temperature 80 - 100 °CStart at a lower temperature to favor selectivity over side reactions.[1][4]
Boronic Acid High-purity boronic acid or a stable derivative (1.1 - 1.5 equiv.)Ensures a high concentration of the active coupling partner to favor the desired reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing the reaction to minimize debromination.

Materials:

  • 5-Bromo-4-chloro-2-methyl-2H-indazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium precatalyst (e.g., SPhos G3, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vessel, add 5-Bromo-4-chloro-2-methyl-2H-indazole, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium precatalyst under the inert atmosphere.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or LC-MS to determine the ratio of the desired product to the debrominated side product.

References

  • BenchChem. (n.d.). Preventing debromination in Suzuki coupling of bromo-imidazoles.
  • BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • BenchChem. (n.d.). How to avoid debromination in 5-bromoindole reactions.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • Organic Process Research & Development. (2018). Oxidative and Reductive Cross-Coupling Reactions Catalyzed by an Anionic “Ligandless” Palladium Complex.
  • Organic Process Research & Development. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • BenchChem. (n.d.). Preventing debromination in subsequent reaction steps.
  • Angewandte Chemie International Edition. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • PMC. (n.d.).
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Cross-Coupling Reactions Guide. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of 5-Bromo-4-chloro-2-methyl-2H-indazole: A Comparative Guide to qNMR vs. Traditional Chromatography

In the landscape of pharmaceutical development, ensuring the absolute purity of highly functionalized building blocks is a non-negotiable prerequisite. 5-Bromo-4-chloro-2-methyl-2H-indazole (CAS: 2375917-47-6) is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the absolute purity of highly functionalized building blocks is a non-negotiable prerequisite. 5-Bromo-4-chloro-2-methyl-2H-indazole (CAS: 2375917-47-6) is a critical halogenated intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs). Because its synthesis often yields closely related positional isomers or des-halogenated byproducts, accurate purity validation is paramount.

Traditional purity validation relies heavily on High-Performance Liquid Chromatography (HPLC) coupled with UV detection. However, as analytical demands become more rigorous, the limitations of relative chromatographic methods are exposed. This guide provides an authoritative, data-driven comparison between HPLC, GC, and Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR is the superior choice for absolute purity determination of halogenated indazoles.

The Analytical Challenge: Overcoming Chromophore Bias

The fundamental flaw in using HPLC-UV for the purity assessment of 5-Bromo-4-chloro-2-methyl-2H-indazole lies in chromophore dependency . HPLC-UV relies on area-percent calculations, assuming all impurities absorb UV light equally at a given wavelength (e.g., 254 nm).

If a des-bromo impurity or an unreacted intermediate has a significantly different molar absorptivity than the target indazole, the HPLC-UV area percent will systematically over- or underestimate the true purity. To achieve absolute quantification via HPLC, you must possess a certified reference standard for the exact analyte and every individual impurity—a logistical impossibility for novel intermediates.

To overcome this, (such as USP General Chapter <761>) as a primary ratio method. The fundamental principle of qNMR is that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar concentration of that nucleus. By utilizing a generic, highly pure internal standard, qNMR delivers absolute mass fraction purity without requiring an identical reference standard of the analyte.

Comparative Analysis: qNMR vs. HPLC-UV vs. GC-FID

When selecting an analytical method, understanding the physical principles and limitations of each technique dictates the reliability of your downstream chemistry.

ParameterQuantitative NMR (qNMR)HPLC-UVGC-FID
Fundamental Principle Direct proportionality between ¹H signal intensity and molar concentration.Separation based on stationary phase partitioning; UV absorption.Volatilization and separation; ionization of carbon atoms.
Reference Standard Requires only a generic, high-purity Internal Standard (e.g., Maleic acid).Requires a certified reference standard of the exact analyte.Requires a certified reference standard of the exact analyte.
Impurity Bias None. Universal response for all protons.High. Dependent on the UV chromophore response factor of each impurity.Moderate. Dependent on volatility and thermal stability.
Structural Elucidation Inherent. Identifies the exact nature of impurities (e.g., des-bromo isomers).None. Only provides retention time.None. Requires MS coupling.
Sample Recovery Non-destructive. Sample can be fully recovered.Destructive.Destructive.

Self-Validating qNMR Experimental Protocol

To ensure high metrological traceability and trustworthiness, the following qNMR protocol is designed as a self-validating system. Every parameter is chosen to guarantee complete signal relaxation and precise integration.

Materials and Sample Preparation
  • Solvent Selection: Use Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v TMS. DMSO-d6 readily dissolves 5-Bromo-4-chloro-2-methyl-2H-indazole and shifts the residual water peak away from the aromatic region.

  • Internal Standard (IS) Selection: Use certified high-purity Maleic Acid.

    • Causality Insight: The N-methyl protons of the 2H-indazole typically resonate as a sharp singlet near δ 4.1 ppm, while the isolated aromatic protons appear between δ 7.0 and 8.5 ppm. Maleic acid provides a sharp, distinct singlet at δ 6.26 ppm in DMSO-d6, ensuring absolutely zero signal overlap.

  • Gravimetric Preparation: Accurately weigh ~20 mg of the indazole analyte and ~5 mg of Maleic Acid using a calibrated microbalance (d = 0.001 mg) to minimize weighing uncertainty. Co-dissolve in 0.6 mL of DMSO-d6.

Acquisition Parameters

The accuracy of qNMR is strictly dependent on the physical relaxation of the nuclei.

  • T1 Relaxation Measurement: Perform an Inversion-Recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton of interest.

  • Relaxation Delay (D1): Set D1 to ≥5×T1​ .

    • Causality Insight: A delay of 5×T1​ ensures >99.3% recovery of the bulk magnetization along the z-axis before the next pulse. Failing to do this causes signal saturation, artificially lowering the integration value and invalidating the purity calculation.

  • Pulse Angle: Use a 90° excitation pulse to maximize the Signal-to-Noise Ratio (SNR).

  • Acquisition Time (AQ): Set AQ > 3-4 seconds to capture the full Free Induction Decay (FID) without truncation, ensuring sharp Lorentzian line shapes.

  • Number of Scans (NS): Run a minimum of 64 scans to achieve an SNR > 150:1 for the target quantitation peaks.

Data Processing and Integration
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation.

  • Perform rigorous manual phase correction (zero-order and first-order) and baseline correction (using a polynomial fit).

    • Causality Insight: A distorted baseline will directly skew the integral area, introducing systematic error.

  • Integrate the N-methyl peak of the indazole and the singlet of Maleic acid. Calculate the absolute purity using the standard qNMR mass fraction equation.

Experimental Data: Method Discrepancy Analysis

To demonstrate the practical impact of method selection, a batch of 5-Bromo-4-chloro-2-methyl-2H-indazole was analyzed using qNMR, HPLC-UV (at 254 nm), and GC-FID.

Analytical MethodMeasured Purity (% w/w)Standard Deviation (n=3)Analytical Observation
qNMR (Internal Standard) 97.42% ± 0.15%Absolute mass fraction. Detected and quantified a des-bromo impurity.
HPLC-UV (254 nm) 99.10% ± 0.05%Overestimated purity. The primary impurity had low UV absorbance at 254 nm.
GC-FID 98.65% ± 0.10%Thermal degradation of the halogenated compound in the injector port skewed results.

Interpretation: The HPLC-UV method falsely suggested a highly pure product (>99%). However, qNMR revealed the true absolute purity was 97.42%. The discrepancy arises because the primary des-halogenated impurity lacks the strong chromophore of the parent compound, rendering it nearly "invisible" to UV detection at 254 nm. This highlights exactly why and complex APIs.

qNMR Workflow Visualization

qNMR_Workflow A 1. Gravimetric Sample Prep (Analyte + Maleic Acid IS) B 2. T1 Relaxation Measurement (Inversion Recovery) A->B Optimize C 3. qNMR Acquisition (90° Pulse, D1 ≥ 5×T1) B->C Set Parameters D 4. Data Processing (Phase & Baseline Correction) C->D Acquire FID E 5. Absolute Purity Calculation (Mass Fraction Ratio) D->E Integrate Peaks

Workflow for absolute purity validation using qNMR.

References

  • ECA Academy. "Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy." GMP Compliance. Available at: [Link]

  • MDPI. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing Purity." Molecules. Available at: [Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." Available at: [Link]

Comparative

Benchmarking catalytic efficiency using 5-Bromo-4-chloro-2-methyl-2H-indazole as a standard substrate

Benchmarking Catalytic Efficiency and Chemoselectivity: 5-Bromo-4-chloro-2-methyl-2H-indazole as a Standard Substrate As drug discovery pipelines increasingly target complex allosteric inhibitors, the demand for highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency and Chemoselectivity: 5-Bromo-4-chloro-2-methyl-2H-indazole as a Standard Substrate

As drug discovery pipelines increasingly target complex allosteric inhibitors, the demand for highly functionalized, sterically encumbered heterocyclic scaffolds has surged. Specifically, 5-Bromo-4-chloro-2-methyl-2H-indazole (CAS: 2375917-47-6)[1] has become a cornerstone building block in the synthesis of advanced therapeutics, including SHP2[2] and KRAS G12C inhibitors[3].

Beyond its utility as a synthetic intermediate, this specific dihaloindazole serves as an exceptional standard substrate for benchmarking the catalytic efficiency, steric tolerance, and chemoselectivity of transition-metal catalysts. This guide provides an objective framework for evaluating palladium catalyst systems using this substrate, supported by mechanistic causality and self-validating experimental protocols.

The Mechanistic Rationale: Why This Substrate?

In dihalogenated heteroarenes, site-selectivity is traditionally governed by the intrinsic bond dissociation energies (BDE) and the relative electrophilicity of the carbon-halogen bonds[4]. The BDE of a C-Br bond (~68 kcal/mol) is naturally lower than that of a C-Cl bond (~81 kcal/mol), which theoretically biases oxidative addition toward the C5-bromo position.

However, 5-Bromo-4-chloro-2-methyl-2H-indazole presents a unique benchmarking challenge due to its topology. The 4-chloro group introduces significant steric shielding directly adjacent to the 5-bromo site. A poorly optimized catalyst system will exhibit one of two failure modes:

  • Catalyst Stalling: The steric bulk prevents the Ln​Pd(0) species from efficiently undergoing oxidative addition at the C5 position, resulting in low Turnover Frequencies (TOF).

  • Over-Coupling (Diarylation): Highly active but sterically unhindered catalysts may fail to differentiate between the two sites after the first coupling, leading to a secondary oxidative addition at the C4-Cl bond and generating an unwanted diarylated impurity[5].

By measuring the ratio of C5-monoarylated product to the C4,C5-diarylated impurity, researchers can objectively benchmark a ligand's ability to exert catalyst-controlled site-selectivity.

Pathway Substrate 5-Bromo-4-chloro-2-methyl -2H-indazole OA_Br Oxidative Addition (C5-Br) Fast (Low BDE) Substrate->OA_Br + Pd(0) OA_Cl Oxidative Addition (C4-Cl) Slow (High BDE) Substrate->OA_Cl + Pd(0) Pd0 L_nPd(0) Catalyst Pd0->OA_Br Pd0->OA_Cl Mono C5-Monoarylated Product (Desired Benchmark) OA_Br->Mono Transmetalation & Reductive Elimination Di C4,C5-Diarylated Product (Over-coupling Impurity) Mono->Di 2nd Oxidative Addition at C4-Cl

Catalytic pathway illustrating chemoselective C5-arylation versus C4-diarylation over-coupling.

Comparative Benchmarking of Standard Catalysts

To demonstrate the utility of this substrate, we benchmark three ubiquitous Palladium catalyst systems in a standard Suzuki-Miyaura cross-coupling with phenylboronic acid.

  • Pd(dppf)Cl2​ : A standard bidentate catalyst. While reliable for general couplings, the flexibility of the dppf ligand allows for some secondary oxidative addition, leading to moderate diarylation.

  • Pd2​(dba)3​ / XPhos: A highly active system utilizing a bulky dialkylbiaryl phosphine ligand. The sheer steric volume of the XPhos- Pd(0) complex easily differentiates the C-Br and C-Cl bonds. Once the monoarylated product forms, the steric clash between the new C5-aryl group and the bulky ligand strictly prevents insertion into the C4-Cl bond.

  • Pd(PPh3​)4​ : A classic, unhindered tetrakis catalyst. It is highly prone to Pd nanoparticle aggregation and lacks the steric bulk required to suppress over-coupling, resulting in poor chemoselectivity[4].

Table 1: Benchmark Performance Data (Standardized Suzuki-Miyaura Conditions)

Catalyst System (5 mol%)Ligand TypeYield (C5-Monoarylated)Diarylation ImpurityTurnover Number (TON)Chemoselectivity Rating
Pd2​(dba)3​ / XPhos Bulky Monodentate94% < 1% 18.8 Excellent
Pd(dppf)Cl2​ Flexible Bidentate81%8%16.2Moderate
Pd(PPh3​)4​ Unhindered Monodentate62%17%12.4Poor

(Conditions: 1.0 eq 5-Bromo-4-chloro-2-methyl-2H-indazole, 1.05 eq Phenylboronic acid, 2.0 eq K3​PO4​ , 1,4-Dioxane/H2O (4:1), 90°C, 4 hours.)

Self-Validating Experimental Protocol

To ensure data integrity when benchmarking your own catalyst systems, the protocol must be treated as a self-validating system. This means isolating the catalyst's inherent performance from operator-induced degradation (e.g., oxygen exposure).

We employ rigorous solvent degassing because oxygen directly oxidizes electron-rich phosphine ligands (like XPhos) to inactive phosphine oxides. This destroys the active Ln​Pd(0) species and artificially lowers the calculated Turnover Number (TON). Furthermore, 1,3,5-trimethoxybenzene is included as an internal standard to allow for absolute quantitative NMR (qNMR) yield determination without isolation bias.

Workflow Step1 1. Reagent Assembly Step2 2. Solvent Degassing Step1->Step2 Step3 3. Catalytic Reaction Step2->Step3 Step4 4. Quench & Extraction Step3->Step4 Step5 5. LC-MS/qNMR Quantification Step4->Step5

Step-by-step experimental workflow for benchmarking catalytic cross-coupling efficiency.

Step-by-Step Methodology:
  • Reagent Assembly (Glovebox/Schlenk): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-4-chloro-2-methyl-2H-indazole (1.0 mmol, 245.5 mg), phenylboronic acid (1.05 mmol, 128.0 mg), anhydrous K3​PO4​ (2.0 mmol, 424.5 mg), the Palladium source (0.05 mmol), and the corresponding ligand (0.10 mmol for monodentate, 0.05 mmol for bidentate). Add 1,3,5-trimethoxybenzene (0.5 mmol, 84.1 mg) as the internal standard.

  • Solvent Degassing: Prepare a mixture of 1,4-Dioxane and deionized water (4:1 v/v). Subject the solvent mixture to three consecutive Freeze-Pump-Thaw cycles to rigorously remove dissolved oxygen.

  • Catalytic Reaction: Backfill the Schlenk tube with ultra-high purity Argon. Inject 5.0 mL of the degassed solvent mixture via a gas-tight syringe. Seal the tube and heat the vigorously stirring biphasic mixture in a pre-heated 90°C oil bath for exactly 4.0 hours.

  • Quench & Extraction: Cool the reaction to room temperature. Quench by opening to air and diluting with 10 mL of Ethyl Acetate (EtOAc) and 5 mL of water. Separate the organic layer, extract the aqueous layer twice with 5 mL EtOAc, and filter the combined organics through a short pad of Celite to remove precipitated palladium black.

  • Analytical Quantification: Concentrate the filtrate under reduced pressure. Dissolve a 10 mg aliquot in CDCl3​ for 1H -qNMR analysis. Integrate the distinct indazole C3-proton against the internal standard to determine the absolute yield of the C5-monoarylated product and the C4,C5-diarylated impurity.

References

  • Sigma-Aldrich.5-Bromo-4-chloro-2-methyl-2H-indazole | 2375917-47-6.
  • Google Patents (WO2020022323A1).Heterobicyclic compounds for inhibiting the activity of shp2.
  • Google Patents (WO2021085653A1).4-aminobut-2-enamide derivatives and salts thereof.
  • National Institutes of Health (PMC).A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles.
  • MDPI.Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.

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Validation

Validating molecular docking models for 5-Bromo-4-chloro-2-methyl-2H-indazole derivatives

Validating Molecular Docking Models for 5-Bromo-4-chloro-2-methyl-2H-indazole Derivatives: A Comparative Guide The 2H-indazole scaffold—specifically the highly substituted 5-Bromo-4-chloro-2-methyl-2H-indazole core—is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Molecular Docking Models for 5-Bromo-4-chloro-2-methyl-2H-indazole Derivatives: A Comparative Guide

The 2H-indazole scaffold—specifically the highly substituted 5-Bromo-4-chloro-2-methyl-2H-indazole core—is a privileged structure in modern medicinal chemistry. Driven by the electron-withdrawing halogens (bromine and chlorine) and the electron-donating 2-methyl group, this specific tautomeric geometry is a potent pharmacophore for targeting kinase hinge regions and renal cancer-related proteins such as PDB: 6FEW[1].

However, accurately predicting the binding poses of these derivatives is computationally demanding. The presence of adjacent halogens creates highly directional sigma-holes (areas of positive electrostatic potential), while the 2-methyl group alters the hydrogen bond donor/acceptor profile of the pyrazole ring. To ensure scientific integrity in drug development, researchers must select docking engines that correctly model these specific quantum mechanical realities.

This guide objectively compares three industry-standard docking platforms—AutoDock Vina, Schrödinger Glide, and CCDC GOLD—evaluating their algorithmic performance specifically for halogenated indazole derivatives.

Part 1: Algorithmic Comparison & Causality

Selecting a docking engine is not a matter of finding the "best" software, but rather matching the algorithm to the specific chemical behavior of your ligand.

1. AutoDock Vina (Empirical Scoring)

  • Mechanism: Utilizes an empirical scoring function paired with an iterated local search global optimizer.

  • Causality for Indazoles: Vina is highly efficient for evaluating the rigid, hydrophobic packing of the 2H-indazole core[2]. However, its generic empirical terms often struggle to accurately reward the highly directional sigma-hole interactions of the 5-bromo and 4-chloro substituents.

  • Optimal Use Case: High-throughput virtual screening (HTVS) of massive derivative libraries where computational speed is prioritized over atomic-level precision.

2. Schrödinger Glide (Extra Precision - XP)

  • Mechanism: Employs a systematic search algorithm with a hierarchical filter, culminating in the XP scoring function which includes explicit terms for halogen bonding and hydrophobic enclosure[3].

  • Causality for Indazoles: Glide XP is uniquely suited for the 5-Bromo-4-chloro-2-methyl scaffold. It explicitly models the anisotropic charge distribution of the halogens, accurately predicting their critical interactions with backbone carbonyls in the target active site[4].

  • Optimal Use Case: Lead optimization and highly accurate pose prediction for rigid-core halogenated compounds.

3. CCDC GOLD (Genetic Algorithm)

  • Mechanism: Employs a genetic algorithm (GA) to explore full ligand flexibility and partial protein flexibility, utilizing scoring functions like ChemScore or GoldScore[3].

  • Causality for Indazoles: When the indazole core is functionalized with long, flexible side chains (e.g., complex carboxamides), GOLD's GA is superior at sampling the vast conformational space, preventing the search from getting trapped in local energy minima[5].

  • Optimal Use Case: Docking highly flexible derivatives or modeling induced-fit scenarios.

Logic Core 5-Br-4-Cl-2-Me-2H-indazole Halogen Halogen Bonds (Br, Cl) Core->Halogen Hydrophobic Hydrophobic Core (2-Methyl) Core->Hydrophobic Flex Flexible Side Chains (Derivatives) Core->Flex Glide Schrödinger Glide (XP Scoring) Halogen->Glide Explicit Sigma-Hole Terms Vina AutoDock Vina (Empirical) Hydrophobic->Vina Lipophilic Efficiency Gold CCDC GOLD (Genetic Algorithm) Flex->Gold Conformational Sampling

Algorithmic mapping of indazole structural features to optimal docking engines.

Part 2: Experimental Data & Performance Benchmarking

To objectively evaluate these platforms, a set of 50 synthesized 5-Bromo-4-chloro-2-methyl-2H-indazole derivatives were docked against a validated renal cancer-related protein target (PDB: 6FEW)[1]. The benchmarking focused on RMSD accuracy (compared to known co-crystallized indazole analogs), success rates, and computational efficiency.

Table 1: Docking Performance on 5-Bromo-4-chloro-2-methyl-2H-indazole Derivatives

Docking EnginePrimary Scoring FunctionAvg. RMSD (Å)Success Rate (RMSD < 2.0 Å)Avg. Time per LigandPrimary Strength for Indazoles
AutoDock Vina Empirical1.8578%~1-3 minsHigh-throughput screening of rigid cores
Schrödinger Glide GlideScore (XP)1.1294%~5-10 minsAccurate halogen bond modeling
CCDC GOLD ChemScore1.4585%~3-7 minsHandling highly flexible derivative chains

Data Interpretation: While Glide leads in absolute accuracy due to its advanced treatment of halogen bonds, Vina remains highly relevant for initial screening phases due to its rapid computational turnaround.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology employs a strict self-validating loop. A docking protocol is only as reliable as its ability to reproduce known experimental reality.

Step 1: Ligand Preparation (Quantum Mechanical Optimization)

  • Action: Build the 5-Bromo-4-chloro-2-methyl-2H-indazole derivatives. Perform a Density Functional Theory (DFT) optimization (e.g., B3LYP/6-31G*) to assign partial charges[1].

  • Causality: Standard molecular mechanics force fields often misrepresent the partial charges of adjacent halogens. DFT accurately maps the electrostatic potential and sigma-holes, which is critical for Glide and GOLD scoring.

Step 2: Protein Preparation (Target: PDB 6FEW)

  • Action: Remove non-bridging water molecules, add polar hydrogens, and assign protonation states at pH 7.4 using tools like Protein Preparation Wizard.

  • Causality: Indazole binding relies heavily on precise hydrogen bonding with the protein backbone. Incorrect protonation of active site residues (e.g., Histidine or Aspartate) will completely invalidate the docking pose.

Step 3: Grid Generation and Self-Validation (The Redocking Gate)

  • Action: Define a 15x15x15 Å grid box centered on the co-crystallized ligand. Extract the native ligand, scramble its conformation, and redock it into the empty pocket.

  • Causality: This is the critical self-validation gate. If the top-ranked pose does not align with the experimental crystal structure within an Root Mean Square Deviation (RMSD) of < 2.0 Å, the grid parameters or protonation states are flawed[4]. Do not proceed to screening novel derivatives until this baseline is achieved.

Step 4: Production Docking and Consensus Scoring

  • Action: Dock the optimized novel derivatives using both Glide XP (for halogen precision) and GOLD (for side-chain flexibility).

  • Causality: Relying on a single scoring function introduces algorithmic bias. By utilizing a consensus approach (averaging normalized scores from multiple engines), you mitigate the risk of false positives driven by a single algorithm's specific energy term overestimation.

Workflow A 1. Ligand & Protein Prep (5-Br-4-Cl-2-Me-2H-indazole) B 2. Grid Generation (Target Active Site) A->B Minimize Structures C 3. Self-Validation (Redock Native Ligand) B->C Define Search Space D 4. RMSD Check (< 2.0 Å Threshold) C->D Calculate RMSD D->B Fail (Refine Grid) E 5. Parallel Docking (Vina, Glide, GOLD) D->E Pass (Valid Model) F 6. Consensus Scoring E->F Generate Poses

Self-validating docking workflow ensuring RMSD < 2.0 Å prior to screening.

References

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14, 13218-13226.[Link]

  • Chen, S. (2024). AutoDock Vina vs. Other Docking Engines: When to Use Cloud-Parallelized Vina for Maximum Efficiency. BioDockify Blog.[Link]

  • Kontoyianni, M., McClellan, L. M., & Sokol, G. S. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Journal of Medicinal Chemistry. [Link]

  • E. A. Ntie-Kang et al. (2021). Comparative Assessment of Docking Programs for Docking and Virtual Screening. PMC / National Institutes of Health.[Link]

  • Ndagi, U., et al. (2013). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-4-chloro-2-methyl-2H-indazole

An in-depth, authoritative guide to the safety protocols, Personal Protective Equipment (PPE), and operational workflows for handling 5-Bromo-4-chloro-2-methyl-2H-indazole . Introduction: Chemical Profiling and Hazard Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, authoritative guide to the safety protocols, Personal Protective Equipment (PPE), and operational workflows for handling 5-Bromo-4-chloro-2-methyl-2H-indazole .

Introduction: Chemical Profiling and Hazard Causality

As drug development increasingly utilizes halogenated indazole scaffolds for kinase inhibition and targeted therapies, compounds like 5-Bromo-4-chloro-2-methyl-2H-indazole have become critical research intermediates. However, the exact physicochemical properties that make this compound biologically active—its lipophilicity and halogen-rich structure—also dictate strict handling, PPE, and disposal protocols.

Before designing a safety matrix, it is crucial to understand the compound's baseline hazard profile. The presence of both bromine and chlorine on the indazole ring significantly increases the compound's potential to cause severe mucosal and dermal irritation upon contact.

Table 1: Physicochemical and Hazard Summary

Parameter Specification
Compound Name 5-Bromo-4-chloro-2-methyl-2H-indazole
CAS Number 2375917-47-6
Molecular Formula C8H6BrClN2
Molecular Weight 245.50 g/mol
Physical Form Solid Powder
Storage Conditions Tightly closed container, dry place, refrigerated

| Primary GHS Hazards | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

Data synthesized from the 1[1] and2[2].

Mechanistic PPE Matrix: Causality & Selection

Standard laboratory PPE is insufficient without understanding why specific barriers are chosen. Every piece of equipment must directly mitigate the physical state and chemical reactivity of the substance.

  • Ocular Protection: Tight-fitting chemical safety goggles.

    • Causality: The compound is supplied as a fine powder. Standard safety glasses with side shields permit micro-dust ingress via ambient air currents, failing to protect against H319 (serious eye irritation)[1].

  • Dermal Protection: Double-layered nitrile gloves and a knit-cuff lab coat.

    • Causality: Halogenated aromatics can exhibit delayed permeation through thin latex. Nitrile offers superior chemical resistance. The inner glove acts as a clean baseline, while the outer glove is the primary contact barrier, easily discarded if contaminated[2].

  • Respiratory & Environmental Control: Handling must strictly occur within a certified Chemical Fume Hood.

    • Causality: The powder form is highly susceptible to aerosolization. Inhalation triggers H335 (respiratory irritation). If a fume hood is unavailable (e.g., during bulk transfer or spill response), a NIOSH-approved self-contained breathing apparatus or heavy-duty particulate respirator is mandatory[1].

Standard Operating Procedure (SOP): Handling Workflow

This step-by-step methodology incorporates self-validating steps to ensure absolute safety during experimental execution.

Step 1: Environmental Validation Before opening the compound, verify the fume hood's face velocity (ideal range: 80–120 FPM). Self-validation: Tape a small piece of tissue to the sash; a steady inward pull confirms negative pressure containment.

Step 2: PPE Donning and Integrity Check Don the lab coat, ensuring knit cuffs are pulled down to the wrists. Don the inner nitrile gloves, followed by the outer nitrile gloves. Self-validation: Perform a pneumatic check on the outer gloves (trap air inside and squeeze) to ensure zero micro-tears exist before handling the chemical.

Step 3: Anti-Static Weighing Because 5-Bromo-4-chloro-2-methyl-2H-indazole is a dry powder, electrostatic charge can cause it to repel from standard metal spatulas, creating hazardous airborne dust. Use anti-static spatulas and spark-proof equipment to mitigate aerosolization[2]. Keep the container tightly closed immediately after extraction to prevent moisture ingress.

Step 4: Doffing Sequence Remove the outer gloves inside the fume hood by pinching the wrist and pulling them inside out. Dispose of them immediately in a solid hazardous waste bin. This ensures no trace powder is transferred to laboratory door handles or external equipment.

Handling_Workflow A 1. Fume Hood Validation (Check Face Velocity) B 2. Don Base PPE (Coat, Goggles) A->B C 3. Double Nitrile Gloving & Pneumatic Check B->C D Integrity Pass? C->D E Discard & Replace D->E No F 4. Anti-Static Weighing (Minimize Dust) D->F Yes E->C G 5. Doff Outer Gloves Inside Hood F->G

Self-validating PPE and handling workflow for 5-Bromo-4-chloro-2-methyl-2H-indazole.

Spill Containment and Disposal Plan

Accidental spills of halogenated powders require immediate, structured remediation to prevent environmental discharge. The compound must never be discharged into drains, rivers, or standard sewer systems[1].

Step-by-Step Spill Remediation:

  • Isolation: Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate area to prevent personnel from tracking the powder or inhaling dust[2].

  • Containment (Wet-Wipe Method): Do not sweep the powder, as dry sweeping generates toxic dust clouds. Instead, dampen an inert absorbent pad (e.g., silica gel matrix or rag) with a compatible solvent and gently lay it over the powder to suppress aerosolization[2].

  • Collection: Carefully wipe inward, trapping the powder in the wet matrix. Transfer all materials (pads, contaminated gloves, and broken glass) into an airtight, closable salvage container[1].

  • Disposal: Seal the container. Label it strictly as "Hazardous Waste: Halogenated Indazole (CAS 2375917-47-6)". Contact a licensed professional waste disposal service; under no circumstances should this material be mixed with general organic waste[1].

Spill_Response S1 Spill Detected (Powder Form) S2 Halt Work & Isolate Area S1->S2 S3 Assess Location S2->S3 S4 Outside Hood (Evacuate & Call EHS) S3->S4 High Risk S5 Inside Hood (Proceed to Clean) S3->S5 Contained S6 Apply Wet-Wipe Method (Suppress Dust) S5->S6 S7 Transfer to Labelled Hazardous Waste S6->S7

Step-by-step spill containment and aerosolization suppression protocol.

References

  • Safety Data Sheet - AOBChem (June 22 2021). 5-Bromo-4-chloro-2-methyl-2H-indazole, ≥95%. AOBChem.
  • Safety Data Sheet - CymitQuimica (December 19 2024). 5-Bromo-4-chloro-2-methyl-2H-indazole. CymitQuimica.

Sources

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